Sodium 2-methyl-3-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-methyl-3-nitrobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆NNaO₄S and a molecular weight of 223.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 2-methyl-3-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: : Industrial production of sodium sulfinates may involve more scalable methods, such as continuous flow processes, to meet the demand for large quantities. These methods often utilize automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonates.
Reduction: Formation of sulfides.
Substitution: Replacement of the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired product, but typically involve nucleophilic reagents.
Major Products
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2-methyl-3-nitrobenzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a sulfonylating agent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methyl-3-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical transformations, targeting specific molecular pathways and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate .
Sodium benzenesulfinate: .
Sodium toluenesulfinate: .
Comparison: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H6NNaO4S |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;2-methyl-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-6(8(9)10)3-2-4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
YFRXBHHYVOTWFM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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